molecular formula C15H13ClO3 B7960721 Methyl 3-(2-chloro-4-methoxyphenyl)benzoate

Methyl 3-(2-chloro-4-methoxyphenyl)benzoate

Cat. No.: B7960721
M. Wt: 276.71 g/mol
InChI Key: LJEVBTDOGANNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-chloro-4-methoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a 2-chloro-4-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-4-methoxyphenyl)benzoate typically involves the esterification of 3-(2-chloro-4-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-chloro-4-methoxyphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 3-(2-hydroxy-4-methoxyphenyl)benzoic acid.

    Reduction: 3-(2-chloro-4-methoxyphenyl)benzyl alcohol.

    Substitution: 3-(2-amino-4-methoxyphenyl)benzoate or 3-(2-thio-4-methoxyphenyl)benzoate.

Scientific Research Applications

Methyl 3-(2-chloro-4-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-methoxyphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

  • Methyl 3-(2-chloro-4-hydroxyphenyl)benzoate
  • Methyl 3-(2-bromo-4-methoxyphenyl)benzoate
  • Methyl 3-(2-chloro-4-methoxyphenyl)benzyl alcohol

Comparison: Methyl 3-(2-chloro-4-methoxyphenyl)benzoate is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the compound exhibits different reactivity patterns in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-(2-chloro-4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-12-6-7-13(14(16)9-12)10-4-3-5-11(8-10)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEVBTDOGANNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.